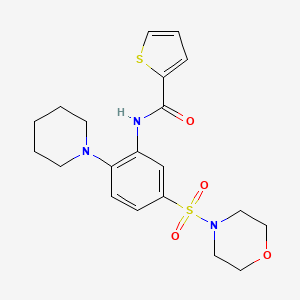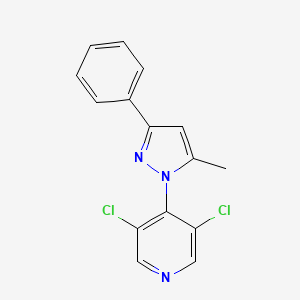
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential uses in scientific research. MPTP is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. In
Wissenschaftliche Forschungsanwendungen
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has been used in a variety of scientific research applications, including the study of Parkinson's disease. This compound is converted to a toxic metabolite in the brain that selectively destroys dopaminergic neurons, leading to symptoms similar to Parkinson's disease. This has made this compound a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
This compound has also been used in the study of drug addiction. This compound has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in addiction. This has led to the use of this compound in animal models of drug addiction to study the underlying mechanisms of addiction and develop new treatments.
Wirkmechanismus
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide is converted to a toxic metabolite, MPP+, in the brain by the enzyme monoamine oxidase-B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons, where it inhibits mitochondrial function and leads to cell death. This selective toxicity to dopaminergic neurons makes this compound a valuable tool for studying Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, leading to increased locomotor activity and stereotypic behaviors in animal models. This compound also causes selective destruction of dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is capable of crossing the blood-brain barrier, making it a valuable tool for studying the central nervous system. This compound is also relatively easy to synthesize on a small scale in a laboratory setting.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is a toxic compound that can cause harm to researchers if proper safety precautions are not taken. Additionally, the toxic effects of this compound can be difficult to control, making it challenging to use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is the use of this compound in the study of drug addiction, with the goal of developing new treatments for addiction. Additionally, there is potential for the use of this compound in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-nitrothiophene with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with morpholine and sulfonyl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a laboratory setting.
Eigenschaften
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c24-20(19-5-4-14-28-19)21-17-15-16(29(25,26)23-10-12-27-13-11-23)6-7-18(17)22-8-2-1-3-9-22/h4-7,14-15H,1-3,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUORUQIFMVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(5-oxo-4-phenyltetrazol-1-yl)acetamide](/img/structure/B7498407.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)



![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7498492.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B7498500.png)
![5-fluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7498504.png)
![N-[3-[(6-imidazol-1-ylpyridin-3-yl)methylamino]-3-oxopropyl]-2,2-dimethylpropanamide](/img/structure/B7498507.png)
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
